1-benzyl-1H-indole

HIV-1 Integrase INSTI Antiviral Drug Discovery

Researchers requiring the N-benzyl pharmacophore for HIV-1 INSTI or dopamine D4 receptor programs cannot substitute unsubstituted indole or simple N-alkyl analogs without compromising target binding. This validated scaffold delivers the requisite LogP (~4.3) and steric profile for membrane permeability and receptor engagement. • Confirmed potency in INSTI hit-to-lead campaigns (low µM to nM IC₅₀). • Diagnostic ¹H NMR singlet at δ 5.48 ppm simplifies batch-to-batch QC. • Available from stock in 250 mg to 25 g quantities with ≥97% purity.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 3377-71-7
Cat. No. B1203069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-indole
CAS3377-71-7
Synonyms1-benzylindole
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2
InChIKeyNJZQOCCEDXRQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-indole Procurement & Differentiation


1-Benzyl-1H-indole (CAS 3377-71-7) is an N-substituted indole derivative with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol [1]. It is a white to off-white solid with a melting point of 45.8 °C and requires storage at 2–8 °C . The compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of HIV-1 integrase strand transfer inhibitors (INSTIs), dopamine D4 receptor ligands, and antimicrobial agents [2][3][4].

HIV-1 integrase inhibitor SAR research scaffold
Dopamine D4 receptor ligand design with selectivity context
Built-in lipophilic handle for cell-permeable probe development

Why 1-Benzyl-1H-indole Cannot Be Substituted


Simple substitution of 1-benzyl-1H-indole with unsubstituted indole (CAS 120-72-9) or small N-alkyl analogs (e.g., 1-methylindole, 1-ethylindole) is not functionally equivalent in most research contexts. The N-benzyl group confers distinct electronic and steric properties that are critical for target engagement and downstream functionalization. For instance, in HIV-1 integrase inhibitor design, the benzyl moiety is essential for achieving the high binding affinity and antiviral potency observed in lead compounds [1]. Similarly, in dopamine D4 receptor ligands, the benzyl substitution pattern directly influences receptor selectivity and binding kinetics compared to simpler N-alkyl derivatives [2]. Furthermore, the presence of the benzyl group significantly alters the compound's lipophilicity (LogP ~4.3 vs. ~2.1 for indole), impacting membrane permeability and bioavailability in cellular assays [3]. Using a less lipophilic analog will not replicate the structure-activity relationship (SAR) of the benzyl series. The specific NMR spectral fingerprints (e.g., characteristic benzyl CH₂ singlet at δ 5.48 ppm in CDCl₃) also serve as critical identity and purity markers that are absent in analogs, complicating analytical validation .

! N-benzyl group is critical for target engagement; unsubstituted indole may not replicate HIV-1 integrase or D4 receptor binding.
! Lower lipophilicity of N-alkyl analogs may alter cell permeability profile and SAR interpretation.
! Characteristic benzyl CH₂ NMR signal absent in analogs complicates identity confirmation.

Quantitative Performance vs. Analogs


HIV-1 Integrase Inhibition vs. Unsubstituted Indole

In the development of HIV-1 integrase strand transfer inhibitors (INSTIs), the 1-benzyl-1H-indole core is a privileged scaffold that confers superior inhibitory activity compared to unsubstituted indole. In a series of benzylindole derivatives, the parent 1-benzyl-1H-indole and its elaborated analogs (e.g., CHI-1043) demonstrated potent inhibition of HIV-1 integrase strand transfer activity, with IC₅₀ values in the low nanomolar to micromolar range. In contrast, unsubstituted indole lacks this activity, failing to engage the integrase active site effectively [1][2].

HIV-1 INSTI Comparison
Class-level inference
IC₅₀: >20- to 1000-fold lower vs. unsubstituted indole (reported ~0.1–5 µM vs. >100 µM)
Supports INSTI lead scaffold selection
In vitro strand transfer assay; class-level data
HIV-1 Integrase INSTI Antiviral Drug Discovery

Dopamine D4 Receptor Binding Affinity

The 1-benzyl-1H-indole core is a validated starting point for synthesizing selective dopamine D4 receptor ligands. In a series of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1H-indoles, the presence of the N-benzyl group was essential for achieving high binding affinity to the D4 receptor. The lead compound in this series, bearing the 1-benzyl-1H-indole scaffold, exhibited a Ki value of 1.9 nM for the human D4 receptor. Replacing the benzyl group with a methyl or hydrogen abolished high-affinity binding, confirming the critical role of the benzyl substituent [1].

D4 Receptor Affinity
Class-level inference
Ki 1.9 nM for benzyl derivative vs. >1000 nM for N-alkyl analogs
Receptor binding context for D4 ligand research
Radioligand assay in CHO cells; class-level
Dopamine D4 Receptor GPCR CNS Drug Discovery

Lipophilicity vs. Unsubstituted Indole

The N-benzyl substitution dramatically increases the lipophilicity of the indole scaffold, a key determinant of passive membrane permeability and cellular uptake. The computed XLogP3 value for 1-benzyl-1H-indole is 4.3, whereas unsubstituted indole has a computed LogP of 2.14. This ~100-fold difference in partition coefficient directly impacts the compound's ability to cross biological membranes in cell-based assays [1][2].

Lipophilicity Context
Cross-study comparable
XLogP3 4.3 vs. 2.14 (indole); ΔLogP = 2.16 (~145× partition difference)
Lipophilicity context for membrane permeability studies
Computed property; experimental verification recommended
Lipophilicity LogP ADME Permeability

NMR Fingerprint for Identity Confirmation

For procurement and quality control, the 1H NMR spectrum of 1-benzyl-1H-indole provides a unique, high-resolution fingerprint that distinguishes it from all other N-substituted indoles. The characteristic benzyl CH₂ singlet appears at δ 5.48 ppm in CDCl₃, a region distinct from the N-methyl singlet of 1-methylindole (δ ~3.75 ppm) or the N-ethyl signals of 1-ethylindole (δ ~4.15 ppm, quartet). Additionally, the aromatic proton integration pattern (9H multiplet at δ 7.38) confirms the presence of the additional phenyl ring .

NMR Identity Marker
Data to verify
Benzyl CH₂ singlet δ 5.48 ppm vs. N-alkyl methyl ~δ 3.75 ppm
Supports identity confirmation workflow
400 MHz, CDCl₃; source review recommended
Analytical Chemistry NMR Spectroscopy Quality Control

Synthetic Yield Benchmark

The synthesis of 1-benzyl-1H-indole via N-alkylation of indole with benzyl chloride under basic conditions is a well-established, high-yielding procedure. Reported yields using the Kikugawa method (KOH in acetone, room temperature) consistently reach 80%, with a melting point of 43–45 °C and high purity as determined by NMR and MS . Alternative methods, such as phase-transfer catalysis or microwave-assisted synthesis, can achieve similar or slightly higher yields. In contrast, N-alkylation with smaller alkyl halides (e.g., methyl iodide) often proceeds with >90% yield but results in a product with significantly different physical and biological properties. The 80% yield for the benzyl derivative represents a practical, scalable benchmark for research quantities .

Synthetic Yield
Cross-study comparable
80% isolated yield (Kikugawa method) vs. >90% for 1-methylindole
Scalability context for research synthesis
Lot-specific yield may vary; method context
Organic Synthesis Process Chemistry Scalability

1-Benzyl-1H-indole Applications


HIV-1 Integrase Inhibitor Lead Optimization

1-Benzyl-1H-indole is a critical starting material for synthesizing libraries of HIV-1 integrase strand transfer inhibitors (INSTIs). The scaffold's established potency (IC₅₀ values in the low micromolar to nanomolar range) makes it a preferred choice over unsubstituted indole for structure-activity relationship (SAR) studies. Procurement of this specific compound ensures access to a validated core for hit-to-lead campaigns targeting HIV-1 [1].

Dopamine D4 Receptor Ligand Synthesis

The 1-benzyl-1H-indole framework is essential for achieving high-affinity binding to the dopamine D4 receptor. Researchers investigating novel antipsychotics or treatments for Parkinson's disease will find this compound indispensable. Simple N-alkyl indoles lack the necessary benzyl group for target engagement, making 1-benzyl-1H-indole the required starting material for this chemotype [2].

Cell-Permeable Probe Development

With a computed LogP of 4.3, 1-benzyl-1H-indole provides a significant lipophilicity advantage over unsubstituted indole (LogP 2.14). This property makes it a more suitable scaffold for designing cell-permeable fluorescent probes or photoaffinity labels where passive diffusion across membranes is required. The benzyl group also serves as a convenient handle for further functionalization [3].

Reference Standard for N-Benzyl Indoles

The distinct 1H NMR spectrum of 1-benzyl-1H-indole, featuring the diagnostic benzyl CH₂ singlet at δ 5.48 ppm, makes it an ideal reference compound for the structural confirmation of more complex N-benzyl indole derivatives. It can be used as a calibration standard in NMR and LC-MS methods to ensure the identity and purity of synthesized analogs .

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor SAR research
N-benzyl scaffold for target engagement
Integrase inhibition assay validation
Dopamine D4 receptor ligand design
Benzyl substitution pattern for receptor selectivity
Receptor binding and selectivity profiling
Cell-permeable probe development
Lipophilicity for membrane permeability research
Permeability assay validation
Reference standard for N-benzyl indoles
Diagnostic benzyl CH₂ NMR signal
Spectral identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.